molecular formula C16H24N2O2 B1653792 Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate CAS No. 1955523-55-3

Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate

Cat. No.: B1653792
CAS No.: 1955523-55-3
M. Wt: 276.37
InChI Key: HJOHGQJEJQKPIL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminoethyl group, and a tetrahydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves multiple steps. One common approach is the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions include maintaining a temperature of around 0°C to room temperature and using anhydrous solvents to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the tetrahydroquinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow it to interact with various biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to undergo chemical modifications makes it a candidate for drug design and optimization.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

  • Tert-butyl N-(2-aminoethyl)carbamate: This compound is structurally similar but lacks the tetrahydroquinoline ring.

  • N-Boc-ethylenediamine: Another related compound with a tert-butyl group and an aminoethyl group, but with a different core structure.

Uniqueness: Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate is unique due to its tetrahydroquinoline ring, which provides distinct chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

tert-butyl 2-(2-aminoethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-13(10-11-17)9-8-12-6-4-5-7-14(12)18/h4-7,13H,8-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOHGQJEJQKPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601125932
Record name 1(2H)-Quinolinecarboxylic acid, 2-(2-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955523-55-3
Record name 1(2H)-Quinolinecarboxylic acid, 2-(2-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955523-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Quinolinecarboxylic acid, 2-(2-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
Reactant of Route 2
Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
Reactant of Route 3
Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
Reactant of Route 4
Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
Reactant of Route 5
Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
Reactant of Route 6
Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate

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